molecular formula C19H18N2O3 B1233787 N-(p-Coumaroyl) Serotonin CAS No. 201301-83-9

N-(p-Coumaroyl) Serotonin

Cat. No.: B1233787
CAS No.: 201301-83-9
M. Wt: 322.4 g/mol
InChI Key: WLZPAFGVOWCVMG-FPYGCLRLSA-N
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Description

N-(p-Coumaroyl) Serotonin: is a naturally occurring polyphenolic compound found in plants such as safflower (Carthamus tinctorius). It is known for its antioxidant, anti-inflammatory, and anti-atherogenic properties. This compound is a conjugate of serotonin and p-coumaric acid, which contributes to its unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(p-Coumaroyl) Serotonin can be synthesized through the reaction of serotonin with p-coumaric acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the serotonin and p-coumaric acid.

Industrial Production Methods: High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-coumaroyl serotonin from safflower seed meal. The HSCCC method involves a two-phase solvent system composed of chloroform, methanol, and 0.1 M hydrochloric acid in a volume ratio of 1:1:1. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase .

Chemical Reactions Analysis

Types of Reactions: N-(p-Coumaroyl) Serotonin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidation products.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(p-Coumaroyl) Serotonin has a wide range of scientific research applications, including:

    Chemistry: It is studied for its antioxidant properties and its ability to scavenge free radicals.

    Biology: It has been shown to inhibit the production of proinflammatory cytokines and to have anti-inflammatory effects.

    Medicine: It has potential therapeutic applications in the treatment of atherosclerosis, cancer, and other inflammatory diseases.

    Industry: It is used in the development of functional foods and nutraceuticals due to its health-promoting properties.

Mechanism of Action

N-(p-Coumaroyl) Serotonin exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of proinflammatory cytokines and reduces inflammation.

    Antitumor Activity: It induces cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-(p-Coumaroyl) Serotonin is similar to other serotonin derivatives such as N-caffeoyl serotonin and N-feruloyl serotonin. it has unique properties that distinguish it from these compounds:

These compounds share similar biological activities but differ in their specific chemical structures and the extent of their effects.

Properties

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPAFGVOWCVMG-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173951
Record name N-Coumaroyl serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N6-cis-p-Coumaroylserotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

201301-83-9, 68573-24-0
Record name N-Coumaroyl serotonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201301839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC369503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Coumaroyl serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-COUMAROYL SEROTONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUC27Q8ACH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

205 - 206 °C
Record name N6-cis-p-Coumaroylserotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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